molecular formula C7H6BrN3O2 B13314680 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13314680
M. Wt: 244.05 g/mol
InChI Key: FSDHVUZHDFSPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1928833-89-9) is a valuable brominated heterocyclic building block in medicinal chemistry and drug discovery. Its molecular formula is C7H6BrN3O2, with a molecular weight of 244.05 g/mol . The bromine substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse libraries of arylated or heteroarylated derivatives . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in pharmaceutical research, known for its wide range of biological activities. Compounds based on this scaffold have been extensively investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy, showing promise in inhibiting kinases like CK2, EGFR, B-Raf, and MEK . Beyond oncology, this chemotype is found in agents with sedative-hypnotic, anxiolytic, anti-inflammatory, and antimicrobial properties, and is being explored for treating neurodegenerative diseases . As a versatile synthetic intermediate, this compound is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

3-bromo-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12)

InChI Key

FSDHVUZHDFSPQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)Br)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves a multi-step process. One efficient method reported involves the use of a Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The reaction conditions include the use of aryl and heteroaryl boronic acids, with a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction provides a scalable and efficient route that can be adapted for larger-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives involves the inhibition of specific enzymes or receptors. For instance, some derivatives have shown inhibitory activity against monoamine oxidase B, which is involved in the degradation of neurotransmitters in the brain . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Biological Activity

The compound 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a methoxy group that are essential for its biological activity. The compound's molecular formula is C7H7BrN4OC_7H_7BrN_4O, with a molecular weight of approximately 231.06 g/mol.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, one study indicated that derivatives with similar structures could inhibit cell growth with IC50 values ranging from 3.79 µM to 42.30 µM across different cancer types .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest at the S phase. For example, a related pyrazolo derivative increased caspase-3 levels significantly in treated cells .

Anti-inflammatory Activity

Pyrazolo derivatives have also been studied for their anti-inflammatory effects:

  • COX Inhibition : Compounds within this class have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Specific derivatives demonstrated IC50 values lower than traditional anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory potential of these compounds, revealing significant reductions in inflammation markers compared to controls .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer efficacy against MDA-MB-231 cells.
    • Findings : The compound induced apoptosis and inhibited proliferation effectively at low concentrations (IC50 = 36 µM).
  • Anti-inflammatory Assessment :
    • Objective : To determine COX inhibitory activity.
    • Findings : The compound displayed superior inhibition compared to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 Value (µM)Mechanism
AnticancerMDA-MB-23136Apoptosis induction
AnticancerHepG226Cell cycle arrest
Anti-inflammatoryCOX Inhibition<10Enzyme inhibition

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via halogenation or Suzuki-Miyaura cross-coupling. A key approach involves activating the pyrimidinone core with PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) in 1,4-dioxane under inert atmosphere, followed by coupling with aryl boronic acids using Pd catalysts. Microwave-assisted reactions (e.g., 110°C, 24 hours) improve efficiency and reduce side products like debromination. Triethylamine is critical for maintaining basicity during activation .
Step Reagents/Conditions Yield Key Considerations
Core ActivationPyBroP, Et₃N, 1,4-dioxane, 20°C, 2h>90%Avoid moisture to prevent hydrolysis
ArylationXPhosPdG2/XPhos, Na₂CO₃, 110°C, microwave75–95%Tandem catalysts suppress debromination

Q. How can structural elucidation of this compound be achieved using NMR spectroscopy?

  • Methodological Answer : NOE (Nuclear Overhauser Effect) experiments and 2D NMR (HSQC, HMBC) are essential for confirming regiochemistry. For example, NOE correlations between the methoxy group (δ 3.9 ppm) and pyrimidinone protons confirm substitution at C6. ¹H-¹³C HMBC correlations from the bromine-bearing C3 to adjacent protons resolve positional ambiguity .

Advanced Research Questions

Q. What strategies prevent debromination during Suzuki-Miyaura cross-coupling of this compound?

  • Methodological Answer : Debromination is minimized using bulky ligands like XPhos in tandem with XPhosPdG2, which stabilize the Pd(0) intermediate and suppress β-hydride elimination. Microwave heating (110°C, 24h) accelerates coupling while maintaining selectivity. Pre-activation of the boronic acid with Na₂CO₃ ensures efficient transmetallation .

Q. How does the introduction of electron-withdrawing or donating groups at specific positions affect the biological activity of pyrazolo[1,5-a]pyrimidinone derivatives?

  • Methodological Answer : Substituents at C5 and C7 significantly modulate 5-HT6 receptor affinity. For instance, 5-aryl groups with electron-withdrawing trifluoromethyl (CF₃) enhance binding (IC₅₀ < 1 nM), while methoxy groups at C6 improve solubility without sacrificing potency. Intramolecular hydrogen bonds between sulfonyl and methylamino groups (e.g., in 3-phenylsulfonyl derivatives) rigidify the scaffold, boosting selectivity .

Q. What are the challenges in achieving regioselectivity during the functionalization of the pyrazolo[1,5-a]pyrimidinone core, and how can computational methods aid in predicting reaction outcomes?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. DFT calculations predict preferential C3 bromination due to lower activation energy at the electron-deficient pyrimidinone ring. MD simulations reveal that bulky ligands (e.g., XPhos) sterically block undesired C5 side reactions. Experimental validation via competitive coupling with para-substituted boronic acids confirms computational predictions .

Q. How can sequential C3 and C5 arylations be efficiently performed on this compound to generate diarylated derivatives?

  • Methodological Answer : Sequential arylation involves:
  • Step 1 : C3 coupling via Suzuki-Miyaura (XPhosPdG2, 110°C, microwave).
  • Step 2 : Activate the lactam C5 position with PyBroP, followed by a second coupling with aryl boronic acids. This two-step process yields 3,5-diarylated derivatives with >80% combined yield. Monitoring by LC-MS ensures intermediate purity .

Key Considerations for Researchers

  • Data Contradictions : and highlight conflicting results on the impact of bulky substituents—some improve receptor affinity, while others reduce solubility. Resolve via iterative SAR studies.
  • Analytical Pitfalls : LC-MS may fail to distinguish regioisomers; always corroborate with NOE or X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.